molecular formula C16H16O3 B1265302 Monaspilosin

Monaspilosin

Cat. No. B1265302
M. Wt: 256.3 g/mol
InChI Key: LEHFWRIESDDBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monaspilosin is a natural product found in Monascus pilosus with data available.

Scientific Research Applications

Antioxidant Properties

Monaspilosin, along with other compounds, was identified from Monascus pilosus, showing promise in antioxidant activities. This compound, isolated from the mycelia of the fungus, has been evaluated for its scavenging properties toward radicals, indicating its potential in combating oxidative stress (Cheng et al., 2008).

Anticancer Activity

A study on Monascus pigments, including monaspilosin, demonstrated significant anticancer activity against human prostate cancer cells. Monaspilosin was found to induce apoptosis in LNCaP cells by attenuating the PI3K/Akt/mTOR pathway and to cause G2/M arrest and autophagic cell death in PC-3 cells through an AMPK-dependent pathway. This suggests its therapeutic potential for treating both androgen-dependent and independent prostate cancers (Chen et al., 2012).

Synthetic Methodologies

Monaspilosin has also been a target for synthetic chemistry studies, exemplified by its synthesis through a Lewis acid-promoted Pinner reaction. This approach not only highlights the compound's chemical interest but also opens pathways for the production and study of similar bioactive molecules (Pfaff et al., 2013).

Role in Fungal Metabolism

Research into the secondary metabolites of Monascus pilosus has revealed monaspilosin as part of a diverse chemical arsenal, with implications for understanding fungal metabolism and interactions. Such studies are crucial for exploring the full potential of fungal metabolites in various applications, including pharmaceuticals and agriculture (Cheng et al., 2010).

properties

Product Name

Monaspilosin

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

2-(4-hydroxyphenyl)ethyl 2-phenylacetate

InChI

InChI=1S/C16H16O3/c17-15-8-6-13(7-9-15)10-11-19-16(18)12-14-4-2-1-3-5-14/h1-9,17H,10-12H2

InChI Key

LEHFWRIESDDBMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCCC2=CC=C(C=C2)O

synonyms

monaspilosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.